molecular formula C16H13ClN2O2S2 B2655477 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 886951-85-5

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

Cat. No. B2655477
M. Wt: 364.86
InChI Key: XGCLFNKEJOPRHL-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Synthetic Applications and Biological Importance

Benzothiazole Derivatives

Benzothiazoles, including compounds structurally related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, have shown significant pharmaceutical applications due to their broad spectrum of biological activities. These activities span antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects, among others. The structural simplicity and synthetic versatility of benzothiazoles allow for the development of chemical libraries aimed at discovering new chemical entities for various therapeutic applications (Kamal, Mohammed Ali Hussaini, & Shaheer Malik Mohammed, 2015).

Synthetic Methodologies

The synthesis of benzothiazole derivatives, including those with therapeutic potentials, involves various chemical reactions such as condensation, alkylation, acylation, and amidation. These methodologies highlight the chemical flexibility and potential for modification inherent in benzothiazole-based compounds, suggesting their utility in creating targeted therapies for CNS diseases and other conditions (S. Saganuwan, 2020).

Biological Activities and Therapeutic Potentials

Anticancer Activities

The incorporation of the benzothiazole nucleus in drug development has been motivated by its potential in treating various diseases, including cancer. The benzothiazole scaffold is particularly promising for developing antitumor agents due to its ability to act as a ligand for different biomolecules, demonstrating the significance of this moiety in medicinal chemistry and drug discovery efforts (A. Kamal, Mohammed Ali Hussaini, & Shaheer Malik Mohammed, 2015).

Pharmacological Applications

Besides anticancer activities, benzothiazole derivatives exhibit a wide range of pharmacological actions, including antimicrobial, anti-inflammatory, and antidiabetic effects. This diverse biological activity profile underscores the versatility and potential of benzothiazole derivatives as a cornerstone in the development of new pharmacotherapies (S. Saganuwan, 2020).

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c1-21-12-8-7-11(17)14-13(12)18-16(23-14)19-15(20)9-3-5-10(22-2)6-4-9/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCLFNKEJOPRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

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